2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
Overview
Description
2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition: Electrophilic addition reactions can be performed using electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: It can be utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxamide group may play a role in binding to enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents or functional groups.
Pyrazolone derivatives: These compounds contain the pyrazolone moiety but may differ in their phenyl or other substituents.
Carboxamide derivatives: These compounds have the carboxamide group but may have different aromatic or heterocyclic structures.
The uniqueness of this compound lies in its combination of the thiophene ring, carboxamide group, and pyrazolone moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a member of the thiophene carboxamide family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and molecular interactions.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole-based intermediates. The structural characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally related to 2-Thiophenecarboxamide have shown significant activity against various cancer cell lines:
- Hep3B (Hepatocellular carcinoma) : Compounds derived from thiophene carboxamides exhibited IC50 values ranging from 5.46 µg/mL to 23 µg/mL, indicating potent cytotoxicity against these cancer cells. The mechanism involves disruption of tubulin polymerization, similar to that of known anticancer agents like Combretastatin A-4 (CA-4) .
Compound | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
2b | 5.46 | Tubulin inhibition |
2e | 12.58 | Tubulin inhibition |
CA-4 | Reference | Tubulin inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene carboxamide derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism involves the inhibition of specific metabolic pathways crucial for bacterial survival .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of 2-Thiophenecarboxamide with various biological targets. For example:
- Prostaglandin D Synthase : The compound showed strong binding affinity with a docking score of -7.648 kcal/mol, indicating potential as an anti-inflammatory agent .
Case Studies
- Anticancer Efficacy : In a study involving Hep3B cells, the compound demonstrated significant cytotoxicity and induced cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in liver cancer treatment .
- Antimicrobial Screening : A phenotypic screening identified thiophenecarboxamide derivatives that effectively inhibited M. tuberculosis growth, highlighting their potential in treating tuberculosis .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-14(17-15(20)13-9-6-10-22-13)16(21)19(18(11)2)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUURGDJLVCIDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181201 | |
Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-91-5 | |
Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026690915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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